Cas no 897776-13-5 ({6-[(Diethylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid)
![{6-[(Diethylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid structure](https://www.kuujia.com/scimg/cas/897776-13-5x500.png)
{6-[(Diethylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid Chemical and Physical Properties
Names and Identifiers
-
- {6-[(Diethylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid
- 4H-1,4-benzoxazine-4-acetic acid, 6-[(diethylamino)sulfonyl]-2,3-dihydro-3-oxo-
-
- Inchi: 1S/C14H18N2O6S/c1-3-15(4-2)23(20,21)10-5-6-12-11(7-10)16(8-14(18)19)13(17)9-22-12/h5-7H,3-4,8-9H2,1-2H3,(H,18,19)
- InChI Key: JAXQZGZEEHLMSB-UHFFFAOYSA-N
- SMILES: S(C1=CC=C2C(=C1)N(CC(=O)O)C(CO2)=O)(N(CC)CC)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 554
- Topological Polar Surface Area: 113
{6-[(Diethylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1613598-1g |
2-(6-(N,N-diethylsulfamoyl)-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid |
897776-13-5 | 98% | 1g |
¥5834.00 | 2024-04-26 |
{6-[(Diethylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid Related Literature
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
Additional information on {6-[(Diethylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid
Professional Introduction to Compound with CAS No. 897776-13-5 and Product Name: {6-[(Diethylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid
The compound with the CAS number 897776-13-5 and the product name {6-[(Diethylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid represents a significant advancement in the field of chemical and biomedical research. This compound belongs to a class of heterocyclic organic molecules that have garnered considerable attention due to their diverse pharmacological properties and potential applications in drug development. The structural framework of this compound incorporates several key functional groups, including a sulfonyl group and an acetic acid moiety, which contribute to its unique chemical reactivity and biological activity.
Recent studies have highlighted the importance of benzoxazinone derivatives in medicinal chemistry. The benzoxazinone core, as seen in this compound, is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the {6-[(Diethylamino)sulfonyl]-3-oxo}-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid moiety enhances the compound's interaction with biological targets, making it a promising candidate for further investigation.
In the realm of drug discovery, the development of novel compounds with optimized pharmacokinetic profiles is crucial. The acetic acid group in this molecule not only contributes to its solubility but also facilitates its metabolic stability. These characteristics are essential for ensuring that the compound can be effectively absorbed, distributed, metabolized, and excreted by the body (ADME properties), which are critical factors in determining its therapeutic efficacy.
Current research in medicinal chemistry has been focusing on designing molecules that can modulate specific biological pathways involved in diseases such as cancer and inflammation. The sulfonyl group in {6-[(Diethylamino)sulfonyl]-3-oxo}-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid has been identified as a key pharmacophore that can interact with enzymes and receptors involved in these pathways. This interaction can lead to the inhibition or activation of specific cellular processes, thereby providing a therapeutic benefit.
One of the most exciting aspects of this compound is its potential application in oncology research. Benzoxazinone derivatives have shown promise as inhibitors of kinases and other enzymes that are overexpressed in cancer cells. The structural features of 897776-13-5 make it a strong candidate for further development as an anticancer agent. Preclinical studies have demonstrated that similar compounds can induce apoptosis in cancer cells while sparing healthy cells, suggesting a high therapeutic index.
The synthesis of {6-[(Diethylamino)sulfonyl]-3-oxo}-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid involves a multi-step process that requires careful optimization to ensure high yield and purity. The use of advanced synthetic techniques has enabled researchers to produce this compound with greater efficiency and precision. These advancements in synthetic methodology are crucial for enabling the rapid discovery and development of new drugs.
In addition to its potential therapeutic applications, this compound has also been explored for its role in biochemical research. The interaction between 897776-13-5 and various biological targets has provided valuable insights into the mechanisms underlying diseases such as cancer and inflammation. These insights are essential for developing more effective treatments and improving patient outcomes.
The future direction of research on this compound will likely involve further exploration of its pharmacological properties and potential clinical applications. Preclinical studies will be essential for evaluating its safety and efficacy before it can be considered for human trials. Additionally, computational modeling and drug design techniques may be employed to optimize its structure for better pharmacological activity.
The significance of {6-[(Diethylamino)sulfonyl]-3-oxo}-2,3-dihydro-4H-1,4-benzoxazin-4-y lacetic acid lies not only in its potential therapeutic benefits but also in its contribution to our understanding of complex biological processes. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both academic research and drug development efforts.
897776-13-5 ({6-[(Diethylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid) Related Products
- 1823507-94-3(2-[5-(4-Fluorophenyl)furan-2-yl]azetidine)
- 1196156-66-7(methyl 3-ethynylpyridine-2-carboxylate)
- 2248348-40-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(benzyloxy)propanoate)
- 2034276-36-1(N-[(4-chlorophenyl)methyl]-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide)
- 2171945-77-8(3-amino-4-bromobenzene-1-sulfonyl fluoride)
- 1341584-73-3(2-(ethylamino)-3-(3-methyl-1H-pyrazol-1-yl)propanamide)
- 1361715-89-0(3',5'-Dichloro-2,3,4,6-tetrafluoro-biphenyl)
- 1824635-10-0(5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine)
- 878693-83-5(1-tert-butyl-4-{1-(2-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one)
- 1804718-50-0(3-(Chloromethyl)-6-(difluoromethyl)-2,5-diiodopyridine)



